6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine

Description

Structural Overview and Nomenclature

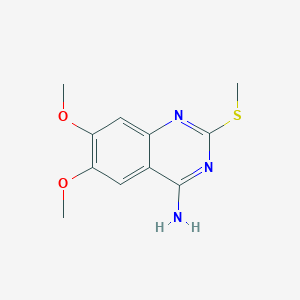

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine (CAS: 23673-10-1) is a heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₂S and a molecular weight of 251.30 g/mol . Its IUPAC name, 6,7-dimethoxy-2-(methylsulfanyl)quinazolin-4-amine , systematically describes its structure:

- A quinazoline core (a bicyclic system fusing a benzene ring with a pyrimidine ring).

- Methoxy groups (-OCH₃) at positions 6 and 7 on the benzene ring.

- A methylthio group (-SCH₃) at position 2 and an amine group (-NH₂) at position 4 on the pyrimidine ring.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂S |

| Molecular Weight | 251.30 g/mol |

| CAS Number | 23673-10-1 |

| IUPAC Name | 6,7-Dimethoxy-2-(methylsulfanyl)quinazolin-4-amine |

| Purity | ≥90% (commercial samples) |

The compound’s planar structure and electron-rich substituents enhance its potential for π-π stacking and hydrogen bonding, critical for biological interactions.

Position in Quinazoline Chemical Family

Quinazolines are a class of nitrogen-containing heterocycles renowned for their pharmacological versatility. This compound belongs to the 4-aminoquinazoline subclass, characterized by:

- A pyrimidine ring with an amino group at position 4.

- Methoxy groups on the benzene ring, which improve solubility and modulate electronic effects.

- A methylthio group at position 2, a rare substituent that may enhance metabolic stability and target binding.

Structural Comparisons :

- Unlike simpler quinazolines (e.g., quinazoline or 4-quinazolinone), this derivative’s substituents at positions 2, 6, and 7 expand its reactivity and bioactivity profile.

- The methylthio group distinguishes it from common 2-chloro or 2-methoxy analogues, offering unique steric and electronic properties.

Historical Development in Heterocyclic Chemistry

The synthesis of quinazolines dates to the late 19th century, with key milestones influencing this compound’s development:

- 1895 : Bischler and Lang first synthesized quinazoline via decarboxylation of quinazoline-2-carboxylic acid.

- 1903 : Gabriel improved synthesis methods using o-nitrobenzylamine reduction.

- Modern Methods : Contemporary routes for substituted quinazolines, such as this compound, often begin with veratrole (1,2-dimethoxybenzene). For example, nitration followed by reduction yields 3,4-dimethoxyaniline, which undergoes cyclization with thiourea derivatives to introduce the methylthio group.

Synthetic Advances :

Significance in Quinazoline Research

This compound’s structural features align with key trends in quinazoline drug discovery:

1. Bioactivity Optimization :

- Methoxy groups at positions 6 and 7 enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) targeting.

- The methylthio group at position 2 improves resistance to oxidative metabolism compared to oxygen-containing substituents.

2. Research Applications :

- Anticancer Potential : Similar 6,7-dimethoxyquinazolines inhibit tyrosine kinases (e.g., c-Met), a target in gastric and lung cancers.

- Antibacterial Activity : Quinazolines with sulfur-containing substituents exhibit enhanced binding to bacterial dihydrofolate reductase.

Table 2: Impact of Substituents on Quinazoline Bioactivity

| Substituent Position | Functional Group | Observed Effect |

|---|---|---|

| 2 | -SCH₃ | Increased metabolic stability |

| 4 | -NH₂ | Enhanced hydrogen bonding with targets |

| 6,7 | -OCH₃ | Improved solubility and bioavailability |

3. Synthetic Flexibility : The compound serves as a precursor for further modifications, such as replacing the methylthio group with other electrophiles (e.g., halides or amines).

Properties

IUPAC Name |

6,7-dimethoxy-2-methylsulfanylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-15-8-4-6-7(5-9(8)16-2)13-11(17-3)14-10(6)12/h4-5H,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLPMEUYBFWKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)SC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Multi-step Synthesis from Veratrole (3,4-Dimethoxybenzene)

This method, described in Chinese patent CN1749250A, outlines a five-step process to obtain 2-chloro-4-amino-6,7-dimethoxyquinazoline, which is a key intermediate toward the target compound. The process can be adapted to introduce the methylthio group at the 2-position by subsequent substitution reactions.

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Nitration | Veratrole + HNO3, -10 to 30 °C, 1-10 h | 3,4-Dimethoxy nitrobenzene (Intermediate I) | Low temperature nitration for selectivity |

| 2 | Hydrogenation (Reduction) | Intermediate I + H2, catalyst (0.1-10%), 0.8-2.5 MPa, 2-10 h | 3,4-Dimethoxyaniline (Intermediate II) | Organic solvent medium |

| 3 | Urea Formation | Intermediate II + triphosgene + cyanamide, 0-10 °C then 50-100 °C, 3-5 h | 3,4-Dimethoxyphenyl cyano urea (Intermediate III) | One-pot reaction |

| 4 | Cyclization & Hydrolysis | Intermediate III + PCl5 + POCl3, heating, then acid hydrolysis | 2-Chloro-4-amino-6,7-dimethoxyquinazoline salt (Intermediate IV) | Ring closure step |

| 5 | Alkaline Refining | Intermediate IV + organic solvent + alkali, reflux, crystallization | 2-Chloro-4-amino-6,7-dimethoxyquinazoline (final intermediate) | Purification step |

- The methylthio substituent at the 2-position can be introduced by nucleophilic substitution of the 2-chloro group with methylthiolate salts.

- This method emphasizes clean preparation, high yield, low cost, and reduced waste generation.

- The nitration and reduction steps are critical for high purity intermediates.

Method B: Synthesis from 3,4-Dimethoxybenzaldehyde

Described in patent CN101353328B, this method avoids hazardous reagents like potassium permanganate and high-boiling solvents, improving environmental and safety profiles.

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Oxidation | 3,4-Dimethoxybenzaldehyde + H2O2 + KOH or NaOH, 40-60 °C, 6-10 h | 3,4-Dimethoxybenzoic acid | Mild oxidation without KMnO4 |

| 2 | Nitration | 3,4-Dimethoxybenzaldehyde + HNO3 | 5-Dimethoxy-2-nitrobenzoic acid | Controlled nitration |

| 3 | Reduction | Nitro compound + Fe powder + HCl, 60-85 °C, 2-10 h | 5-Dimethoxy-2-aminobenzoic acid | Iron reduction in acidic medium |

| 4 | Cyclization | Aminobenzoic acid + ammonia, 25-75 °C, 1-16 h | 2,4-Dihydroxy-6,7-dimethoxyquinazoline | Intermediate quinazoline core |

| 5 | Chlorination | Intermediate + POCl3, 80-120 °C, 2-6 h | 2,4-Dichloro-6,7-dimethoxyquinazoline | Activation for amination |

| 6 | Amination | Dichloro intermediate + NH3 (ammonia liquor), 40-75 °C, 6-16 h | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | Final amination step |

- The 2-chloro group can be substituted with methylthiolate to form the methylthio derivative.

- This method reduces the use of toxic solvents and reagents, improving safety and environmental impact.

- Reaction yields and efficiencies are improved by optimized temperature and reagent ratios.

Method C: Direct Functionalization of Quinazoline Core

A more direct approach involves:

- Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from 6,7-dimethoxyquinazolin-2,4-dione by reaction with phosphorus oxychloride.

- Subsequent selective substitution at the 4-position with amines.

- Introduction of the methylthio group at the 2-position by nucleophilic substitution.

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Chlorination | 6,7-Dimethoxyquinazolin-2,4-dione + POCl3 + N,N-dimethylaniline, reflux 5 h | 2,4-Dichloro-6,7-dimethoxyquinazoline | Formation of reactive dichloro intermediate |

| 2 | Amination | Dichloro intermediate + aryl amines, isopropanol, reflux 6 h | 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline | Amination at 4-position |

| 3 | Substitution | 2-Chloro group + methylthiolate salt, appropriate solvent | 6,7-Dimethoxy-2-(methylthio)-4-aminoquinazoline | Introduction of methylthio group |

- This route is efficient for synthesizing various 4-amino substituted quinazolines.

- The substitution at the 2-position with methylthio is typically done under nucleophilic aromatic substitution conditions.

- Reaction yields are generally high (e.g., 80%+ for amination step).

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The nitration and reduction steps are critical in ensuring high purity intermediates for subsequent cyclization.

- Use of triphosgene and cyanamide in one-pot urea formation improves efficiency and yield.

- Phosphorus oxychloride (POCl3) is widely used for chlorination and ring closure but requires careful handling due to toxicity.

- The methylthio substitution typically occurs via nucleophilic aromatic substitution of the 2-chloro intermediate with methylthiolate salts (e.g., sodium methylthiolate).

- Environmental considerations have driven the development of methods avoiding hazardous oxidants like potassium permanganate and high-boiling solvents.

- Reaction conditions such as temperature, molar ratios, and solvent choice significantly affect yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Palladium on carbon with hydrogen gas.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.

Medicine: Investigated for its anticancer properties, especially in targeting specific cancer cell lines.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Key Observations :

- Chloro analogs (e.g., ) serve as common intermediates for further substitution.

- R⁴ Substituent : Bulky groups like N-carboranyl (DMQCa) or benzylpiperidinyl (BIX01294) improve target binding but may reduce solubility. The unsubstituted -NH₂ in the target compound suggests reactivity for further derivatization.

Key Insights :

- The target compound’s methylthio group offers a unique electronic profile (electron-withdrawing sulfur) compared to piperazinyl (basic) or phenyl (hydrophobic) substituents.

- Piperazinyl analogs are associated with drug degradation, highlighting the importance of substituent choice for stability.

Analytical and Stability Profiles

- 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine: Limited analytical data in evidence, but methylthio protons would appear at δ ~2.5 ppm in ¹H NMR. Likely analyzed via HPLC/LC-MS similar to piperazinyl analogs .

- Piperazinyl Degradants : Characterized by distinct LC-MS signals (e.g., m/z 289.34 [M+H]⁺) and retention times (e.g., 3.050 min in 3-minute gradient) .

- BIX01294 : Validated via ¹H/¹³C NMR and HRMS; purity >95% by HPLC .

Biological Activity

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₁₃N₃O₂S, with a molecular weight of approximately 251.31 g/mol. The structure features two methoxy groups at positions 6 and 7, a methylthio group at position 2, and an amine group at position 4. This unique arrangement enhances its potential for biological activity through various interactions within biological systems.

Biological Activities

The compound has been investigated for several pharmacological properties:

1. Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant effects. In studies using animal models, it was evaluated against maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and AMPA-induced seizures. One derivative demonstrated an effective dose (ED50) of 41.3 μmol/kg for MES, 82.5 μmol/kg for scPTZ, and 50.3 μmol/kg for AMPA-induced seizures, with a protective index of 5.1.

2. Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in vivo, particularly in models such as the carrageenan-induced paw edema in rats. This suggests its potential utility in treating inflammatory disorders.

3. Antibacterial Activity

This compound has been tested against various bacterial strains. The presence of methoxy and methylthio groups enhances its antibacterial properties, making it effective against multi-drug resistant bacteria when conjugated with silver nanoparticles . The structure-activity relationship indicates that substitutions on the quinazoline core significantly influence antibacterial efficacy .

4. Analgesic Effects

In vivo studies have also indicated analgesic properties, evaluated using models such as the hot plate test and tail flick test in mice. This positions the compound as a potential candidate for pain management therapies.

5. Antiviral Activity

Preliminary studies suggest that quinazoline derivatives can exhibit antiviral activity; however, specific data on this compound's effectiveness against viral strains require further investigation.

The mechanisms underlying the biological activities of this compound involve interaction with various molecular targets:

- Anticonvulsant Mechanism : It likely modulates neurotransmitter systems or ion channels involved in seizure propagation.

- Anti-inflammatory Mechanism : The anti-inflammatory effects may be due to inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a 2-chloro-6,7-dimethoxyquinazolin-4-amine precursor with methylthiol groups. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., THF or isopropanol) are preferred to stabilize intermediates and enhance reactivity .

- Microwave-Assisted Synthesis : Microwave irradiation at 160°C can accelerate reactions, reducing side products and improving yields (e.g., up to 92% in related quinazolines) .

- Purification : Reverse-phase HPLC or ISCO chromatography ensures high purity (>95%) .

- Critical Variables : Excess methylthiol reagents and controlled pH minimize disulfide byproducts.

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns methoxy (δ ~3.8–4.0 ppm) and methylthio (δ ~2.5 ppm) groups, with aromatic protons (δ ~6.8–7.5 ppm) confirming the quinazoline core .

- HPLC : Retention time comparison with standards validates purity (>98%) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 308) confirm the molecular formula .

Advanced Research Questions

Q. How can researchers optimize the substitution at the 2-position of the quinazoline core to enhance biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace methylthio with bulkier groups (e.g., piperazine or diazepane) to modulate target binding. For example:

- Piperazine Derivatives : Improve solubility and kinase inhibition (e.g., BIX-01294 analogs show histone methyltransferase inhibition) .

- Methylthio Retention : Maintains moderate lipophilicity for membrane permeability .

- Synthetic Strategies : Use Ullmann coupling or Buchwald-Hartwig amination for diverse substituents .

Q. How can researchers resolve contradictions in reported synthetic yields for similar quinazoline derivatives?

- Methodological Answer :

- Condition Comparison : Analyze variables like solvent (THF vs. DMF), temperature (room temp vs. 160°C microwave), and stoichiometry. For example, microwave synthesis increases yields by 10–15% compared to conventional heating .

- Byproduct Analysis : Use LC-MS to identify disulfide or over-alkylation byproducts, which reduce yields in sulfur-containing analogs .

Q. What stability challenges arise under physiological conditions, and how can degradation be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the methylthio group or oxidation to sulfoxide/sulfone derivatives occurs in aqueous media .

- Stabilization Strategies :

- Lyophilization : Store as a lyophilized powder under inert gas to prevent oxidation .

- Buffered Solutions : Use pH 7.4 PBS with antioxidants (e.g., ascorbic acid) for in vitro assays .

Q. What analytical methods are recommended for detecting degradation products or impurities?

- Methodological Answer :

- RP-HPLC with PDA Detection : Monitor peaks at 254 nm for quinazoline backbone and degradation products (e.g., sulfoxides) .

- Forced Degradation Studies : Expose the compound to heat (40°C), light, and oxidative (H2O2) conditions to profile stability .

Q. How does this compound interact with biological targets like lysine methyltransferases, and what assays validate its inhibitory activity?

- Methodological Answer :

- Enzyme Inhibition : Competitive inhibition of SETD8 or G9a methyltransferases is measured via:

- Radioactive Assays : 3H-SAM incorporation into histone substrates .

- Fluorescence Polarization : Displacement of fluorescent peptide substrates .

- Cellular Validation : Use Western blotting to assess H4K20me1/2 levels in treated cell lines .

Q. What computational approaches model the compound’s binding to its targets, and how are these validated experimentally?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.